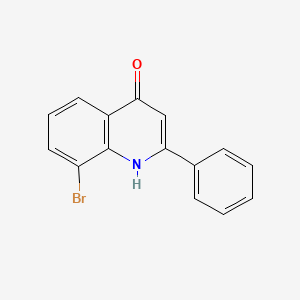

8-Bromo-4-hydroxy-2-phenylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Pharmaceutical and Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in pharmaceutical and chemical sciences. nih.govfrontiersin.orgnih.gov Its versatile structure allows for functionalization at multiple positions, leading to a diverse range of pharmacological activities. nih.gov This inherent adaptability has made it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govnih.govrsc.org Consequently, quinoline derivatives have been successfully developed into drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govbenthamdirect.comnih.gov The ability of the quinoline ring system to be readily synthesized and modified further enhances its appeal to medicinal chemists. nih.govnih.gov

Historical Context and Evolution of Quinoline-Based Research

The history of quinoline-based research is rich and dates back to the 19th century with the isolation of quinine (B1679958) from the bark of the Cinchona tree. nih.govresearchgate.net Quinine was the first effective treatment for malaria and its discovery spurred extensive research into quinoline chemistry. researchgate.net This led to the synthesis of numerous quinoline-based antimalarial drugs, such as chloroquine (B1663885) and primaquine, which played a pivotal role in combating the disease globally. researchgate.netnih.gov The evolution of quinoline research did not stop at antimalarials. The discovery of nalidixic acid in the 1960s, a quinolone antibiotic, opened up a new chapter in the development of antibacterial agents, leading to the highly successful class of fluoroquinolones. wikipedia.orgacs.org Over the decades, the continuous exploration of quinoline derivatives has led to the identification of compounds with a wide array of biological activities, solidifying the quinoline scaffold's importance in modern drug discovery. nih.govnih.gov

Overview of the 8-Hydroxyquinoline (B1678124) and 2-Phenylquinoline (B181262) Pharmacophores

Within the broader class of quinolines, the 8-hydroxyquinoline and 2-phenylquinoline moieties stand out as particularly important pharmacophores.

The 8-hydroxyquinoline scaffold is a well-known metal-chelating agent, a property that is central to many of its biological activities. nih.govnih.govresearchgate.netnih.gov By binding to essential metal ions, 8-hydroxyquinoline derivatives can disrupt various cellular processes in pathogens and cancer cells. nih.govnih.gov This has led to their investigation as anticancer, antimicrobial, and neuroprotective agents. nih.govrsc.orgresearchgate.netacs.org The ability of the hydroxyl group at the 8-position to form stable complexes with metal ions is a key feature driving the therapeutic potential of this pharmacophore. nih.govresearchgate.netnih.govscirp.org

The 2-phenylquinoline pharmacophore is another key structural motif found in a variety of biologically active molecules. The presence of a phenyl group at the 2-position of the quinoline ring has been associated with a range of pharmacological effects, including anticancer and antimicrobial activities. acs.orgnih.gov Research has shown that 2-phenylquinoline derivatives can act as inhibitors of various enzymes and can interfere with viral replication. acs.orgnih.gov The substitution pattern on the phenyl ring can be readily modified to fine-tune the biological activity and pharmacokinetic properties of these compounds. acs.org

Rationale for Investigating Substituted Quinoline Analogs, particularly 8-Bromo-4-hydroxy-2-phenylquinoline

The investigation of substituted quinoline analogs like this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. This particular compound incorporates the key features of both the 8-hydroxyquinoline and 2-phenylquinoline scaffolds, with the addition of a bromine atom at the 8-position and a hydroxyl group at the 4-position.

Detailed Research Findings on this compound

Synthesis and Characterization

A plausible synthetic strategy would involve the reaction of a substituted aniline (B41778) with a β-ketoester to form the quinoline ring, followed by regioselective bromination and subsequent introduction of the hydroxyl group. The characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis to confirm its chemical structure and purity.

Biological Activity

Preliminary research has indicated that this compound possesses promising biological activities, particularly in the antimicrobial and anticancer domains.

Antimicrobial Activity:

Studies have shown that this compound exhibits inhibitory effects against certain pathogenic bacteria. For instance, in one study, this compound displayed a significant zone of inhibition against Pseudomonas aeruginosa. benthamdirect.com

| Bacterial Strain | Inhibition Zone (mm) |

| Pseudomonas aeruginosa | 22 |

| Klebsiella pneumoniae | Data not available |

Anticancer Activity:

In the realm of oncology, this compound has demonstrated potential as an anticancer agent. In vitro studies have shown its ability to inhibit the proliferation of certain cancer cell lines. For example, it has been reported to be active against HeLa (cervical cancer) cells. benthamdirect.com A derivative of this compound, an this compound-3-carboxamide, has been shown to inhibit Histone Deacetylase 3 (HDAC3) with an IC₅₀ value of 0.8 µM. benthamdirect.com

| Cell Line | Activity | IC₅₀ (µM) |

| HeLa | Cytotoxic | Not explicitly stated, but active |

| HDAC3 (derivative) | Inhibitory | 0.8 |

Enzyme Inhibition and Metal Chelation:

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMOSSSZBKQCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590588 | |

| Record name | 8-Bromo-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-73-5 | |

| Record name | 8-Bromo-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Bromo 4 Hydroxy 2 Phenylquinoline and Analogous Structures

Strategies for Quinoline (B57606) Ring Formation

The construction of the fundamental quinoline ring system can be achieved through several powerful synthetic reactions, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Modified Friedländer Condensation Approaches

The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis. To produce a 4-hydroxy-2-phenylquinoline derivative, a modified approach is necessary. This typically involves the condensation of a 2-aminoaryl ketone with a reactant that can provide the C2-phenyl and C3-carboxylate functionalities, which can then be decarboxylated to yield the desired product. For the synthesis of an 8-bromo analog, the starting material would be a 2-amino-3-bromobenzophenone derivative. The reaction can be promoted by acid or base catalysis. jptcp.com

A plausible modified Friedländer approach to the target scaffold is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Amino-3-bromobenzophenone | Ethyl acetoacetate | Acid or Base | 8-Bromo-3-acetyl-4-hydroxy-2-phenylquinoline |

| 2-Amino-3-bromobenzophenone | Diethyl malonate | Base (e.g., NaOEt) | Ethyl 8-bromo-4-hydroxy-2-phenylquinoline-3-carboxylate |

Conrad-Limpach-Knorr Synthesis Variants

The Conrad-Limpach-Knorr synthesis is a highly effective method for preparing 4-hydroxyquinolines (quinolones). quimicaorganica.orgwikipedia.org This reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org For the synthesis of this compound, the logical starting materials would be 2-bromoaniline and ethyl benzoylacetate. The reaction proceeds through the formation of a Schiff base, followed by a thermal cyclization. wikipedia.org The regioselectivity of the cyclization is temperature-dependent; lower temperatures favor the formation of the 4-quinolone (Conrad-Limpach product), while higher temperatures can lead to the 2-quinolone isomer (Knorr product). wikipedia.org

The classical Conrad-Limpach reaction often requires high-boiling point solvents such as diphenyl ether or Dowtherm A to facilitate the high-temperature cyclization. nih.gov However, modifications to this method have explored the use of more benign solvents and alternative energy sources. nih.gov

| Aniline Derivative | β-Ketoester | Conditions | Product |

| 2-Bromoaniline | Ethyl benzoylacetate | 1. Condensation (mild); 2. Thermal cyclization (>250 °C) | This compound |

| Substituted anilines | Substituted β-ketoesters | Various solvents (e.g., mineral oil, diphenyl ether) | Substituted 4-hydroxyquinolines |

Pfitzinger Reaction and its Applications

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a strong base. researchgate.netwikipedia.org To apply this to the synthesis of the target molecule, one could envision a multi-step sequence. First, a Pfitzinger reaction between isatin and acetophenone (B1666503) would yield 2-phenylquinoline-4-carboxylic acid. Subsequent bromination at the 8-position and conversion of the carboxylic acid to a hydroxyl group would be required.

A key feature of the Pfitzinger reaction is the in-situ generation of isatoic acid from isatin upon treatment with a base. wikipedia.org This intermediate then condenses with the carbonyl compound. wikipedia.org The versatility of this reaction allows for the synthesis of a wide range of 2-substituted quinoline-4-carboxylic acids. researchgate.netijsr.netresearchgate.net

| Isatin Derivative | Carbonyl Compound | Base | Intermediate Product |

| Isatin | Acetophenone | KOH | 2-Phenylquinoline-4-carboxylic acid |

| Substituted Isatins | Various ketones/aldehydes | NaOH, KOH | Substituted quinoline-4-carboxylic acids |

Skraup and Doebner-von Miller Methodologies

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions. wikipedia.orgnih.goviipseries.org The original Skraup synthesis utilizes glycerol, which is dehydrated in situ to acrolein, to produce the parent quinoline. nih.gov The Doebner-von Miller reaction is a more general version that uses α,β-unsaturated aldehydes or ketones. wikipedia.orgiipseries.org

To synthesize a 2-phenylquinoline (B181262) derivative via a Doebner-von Miller approach, one could react an aniline with an α,β-unsaturated ketone bearing a phenyl group, such as chalcone (B49325) (1,3-diphenyl-2-propen-1-one). Using 2-bromoaniline as the starting material would introduce the bromine at the desired position. The reaction mechanism is complex and is believed to involve conjugate addition followed by cyclization and oxidation. nih.gov

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid/Oxidant | Product |

| 2-Bromoaniline | Chalcone | H₂SO₄, Nitrobenzene | 8-Bromo-2,4-diphenylquinoline |

| Aniline | Crotonaldehyde | HCl, As₂O₅ | 2-Methylquinoline |

Note: The standard Doebner-von Miller reaction does not typically yield 4-hydroxyquinolines directly.

One-Pot and Multicomponent Reaction Protocols

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgnih.govnih.gov Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.orgresearchgate.netresearchgate.net For instance, a three-component reaction involving an aniline, an aldehyde, and an activated methylene compound can lead to highly substituted quinolines.

A potential MCR approach for a 4-hydroxy-2-phenylquinoline scaffold could involve the condensation of an aniline, benzaldehyde (B42025), and a β-ketoester in the presence of a suitable catalyst. To obtain the 8-bromo substitution, 2-bromoaniline would be the amine component.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Scaffold |

| 2-Bromoaniline | Benzaldehyde | Ethyl acetoacetate | Lewis or Brønsted acid | Substituted 8-bromoquinoline |

| Aniline | Aldehyde | Pyruvic acid | (Doebner reaction) | Quinoline-4-carboxylic acid |

Regioselective Functionalization at the Quinoline Nucleus

The introduction of substituents at specific positions of a pre-formed quinoline ring is a powerful strategy for the synthesis of analogs. Regioselective functionalization relies on the inherent electronic properties of the quinoline nucleus and the use of directing groups or specialized reagents. mdpi.comnih.gov

For the synthesis of this compound, one could start with 4-hydroxy-2-phenylquinoline and introduce a bromine atom at the C8 position. The hydroxyl group at C4 and the phenyl group at C2 influence the electron density of the quinoline ring, directing electrophilic substitution. The C8 position is a common site for functionalization in quinoline chemistry. rsc.org

Recent advances in C-H activation and functionalization have provided powerful tools for the direct and regioselective introduction of various functional groups onto the quinoline scaffold, often with the aid of transition metal catalysts. mdpi.comnih.gov These methods offer an atom-economical alternative to traditional substitution reactions. mdpi.com

| Quinoline Substrate | Reagent | Conditions | Functionalized Position |

| 4-Hydroxy-2-phenylquinoline | N-Bromosuccinimide (NBS) | Solvent (e.g., CHCl₃, CCl₄) | C5 and/or C7 (and potentially C8) |

| Quinoline N-oxide | Organoboron reagents | Rh(III) catalyst | C8 (for 8-methylquinoline) rsc.org |

| 2,4-Dibromoquinoline | i-PrMgCl·LiCl then electrophile | THF, low temperature | C4 functionalization acs.org |

The regioselective functionalization of quinolines can also be achieved through a combination of halogen/metal exchange reactions and subsequent trapping with electrophiles, allowing for the precise installation of substituents at various positions. acs.org

Bromination Strategies, including C-8 Position

The introduction of a bromine atom onto the quinoline ring is a critical step for creating derivatives like this compound. The position of bromination is highly dependent on the directing effects of existing substituents and the chosen brominating agent. While direct electrophilic bromination of quinoline typically occurs on the benzene (B151609) ring, the presence of activating groups like a hydroxyl group can influence the regioselectivity.

For the specific introduction of bromine at the C-8 position of a 4-quinolone, direct C-H activation and functionalization represent a modern and efficient approach. One such strategy involves the iridium-catalyzed C-H borylation at the C-8 position. nih.gov This method leverages the tautomerization between the 4-quinolone and its 4-hydroxyquinoline (B1666331) form. The quinoline tautomer undergoes N-directed selective iridium-catalyzed borylation at C-8. nih.gov The resulting C-8 boronate ester is a versatile intermediate that can then be converted to a bromo group through subsequent reactions, for instance, with copper(II) bromide. This two-step sequence allows for highly regioselective installation of the bromine atom at the desired C-8 position. nih.gov

Alternative strategies might involve constructing the quinoline ring from a pre-brominated aniline precursor, such as 2-bromoaniline, ensuring the bromine is correctly positioned from the start of the synthetic sequence.

Table 1: Comparison of Bromination Strategies for Quinoline Scaffolds

| Strategy | Reagents/Catalyst | Position(s) Targeted | Notes |

|---|---|---|---|

| Direct Electrophilic Bromination | Br₂, N-Bromosuccinimide (NBS) | C-3, C-5, C-7 (depending on substituents) | Regioselectivity can be poor; may lead to mixtures of mono- and di-brominated products. acs.org |

| Directed C-H Borylation/Halogenation | [Ir(OMe)(cod)]₂, B₂pin₂, then CuBr₂ | C-8 | Highly regioselective; proceeds via a transient O-borylated quinoline intermediate. nih.gov |

Introduction of Hydroxyl Groups

The 4-hydroxy group of the target molecule is typically incorporated during the construction of the quinoline ring system. The Conrad-Limpach and related cyclocondensation reactions are classic and effective methods for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). mdpi.comnih.gov

These syntheses generally involve the reaction of an aniline with a β-dicarbonyl compound, such as a malonic acid ester or a β-ketoester (e.g., ethyl acetoacetate). In the context of synthesizing a 2-phenyl-4-hydroxyquinoline, an appropriate precursor would be ethyl benzoylacetate. The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes thermal or acid-catalyzed cyclization to form the 4-hydroxyquinoline ring. The choice of reaction conditions, particularly temperature, can influence the final product, as different cyclization pathways may be favored.

Phenyl Group Installation at C-2 Position

The installation of the phenyl group at the C-2 position is most efficiently achieved through cyclization strategies that build the quinoline core from precursors already containing the phenyl moiety. The Friedländer synthesis is one of the most direct and widely used methods for this purpose. wikipedia.orgsynarchive.comalfa-chemistry.com

This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. nih.govresearchgate.net To synthesize 2-phenylquinoline derivatives, a 2-aminoaryl ketone like 2-aminobenzophenone can be reacted with a ketone possessing α-hydrogens. nih.gov Alternatively, a 2-aminoaryl aldehyde can be condensed with a phenyl-substituted ketone like acetophenone. The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to yield the final quinoline product. wikipedia.orgalfa-chemistry.com

Another powerful method is the Pfitzinger reaction, which uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids. frontiersin.orgnih.gov By reacting isatin with a phenyl-substituted carbonyl compound like acetophenone in the presence of a base, 2-phenylquinoline-4-carboxylic acid is formed. nih.gov This intermediate can then be further modified as needed.

Green Chemistry Approaches and Catalyst Utilization in Quinoline Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic protocols. For quinoline synthesis, this includes the use of microwave assistance, efficient catalysts, and metal-free reaction conditions. rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. The Friedländer synthesis of quinolines has been shown to benefit immensely from microwave irradiation. nih.govresearchgate.net

Reactions that would typically require several hours or even days at reflux temperatures can be completed in a matter of minutes under microwave heating. nih.gov For example, the condensation of 2-aminophenylketones with cyclic ketones using acetic acid as both solvent and catalyst can be achieved in just 5 minutes at 160 °C under microwave conditions, affording excellent yields. nih.gov This rapid and efficient heating reduces energy consumption and the potential for side product formation. Various catalytic systems, including reusable solid acids like Nafion NR50 and ionic liquids, have been successfully employed in microwave-assisted Friedländer reactions, further enhancing the green credentials of the synthesis. benthamdirect.comorganic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

| Starting Materials | Catalyst/Solvent | Method | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzophenone, Cyclohexanone | Acetic Acid | Conventional (Room Temp) | 7 days | 12% | nih.gov |

| 2-Aminobenzophenone, Cyclohexanone | Acetic Acid | Microwave (160 °C) | 5 min | 98% | nih.gov |

| 2-Aminoaryl aldehydes/ketones | [Bmim]HSO₄ (ionic liquid) | Microwave | Short | High | benthamdirect.com |

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

The bromine atom at the C-8 position of this compound serves as a versatile synthetic handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the straightforward installation of new aryl, heteroaryl, or alkyl groups at the C-8 position. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high efficiency and broad substrate scope. yonedalabs.com Other important palladium-catalyzed reactions include the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), all of which can be applied to the 8-bromoquinoline scaffold to generate a diverse library of analogs for further investigation.

Table 3: Examples of Cross-Coupling Reactions on Aryl Halides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

Metal-Free and Aerobic Oxidation Reactions

The development of metal-free synthetic routes is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. rsc.org For quinoline synthesis, metal-free oxidative cyclization reactions using molecular oxygen as the ultimate oxidant have gained considerable attention. mdpi.com

These aerobic oxidation methods offer an environmentally benign pathway to the quinoline core. nih.govrsc.org For example, 2-aryl quinolines can be synthesized from the reaction of 2-(aminomethyl)aniline with various aryl ketones under an oxygen atmosphere. mdpi.com The mechanism often involves an initial condensation followed by an oxidative cyclization where oxygen serves as the terminal oxidant, producing water as the only byproduct. Such methods are atom-economical and align well with the principles of sustainable chemistry. rsc.orgresearchgate.net These approaches provide a valuable alternative to traditional syntheses that may require stoichiometric or catalytic amounts of metal oxidants. nih.gov

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors. Based on a retro-synthetic analysis via the Conrad-Limpach pathway, two primary intermediates are required: 2-bromoaniline and ethyl benzoylacetate.

2-Bromoaniline: This substituted aniline is a crucial building block containing the pre-installed bromine atom at the desired position relative to the amine. Several synthetic routes are available for its preparation.

Reduction of 2-bromonitrobenzene: A common and effective method involves the reduction of the nitro group of 2-bromonitrobenzene. guidechem.com This can be achieved using various reducing agents, with a classic laboratory method employing iron powder in the presence of an acid, such as hydrobromic or hydrochloric acid, with heating. guidechem.com

From Aniline: Direct bromination of aniline is challenging to control for monosubstitution at the ortho position due to the strong activating nature of the amino group. askfilo.com A more controlled approach involves first protecting the amino group as an acetanilide, followed by bromination and subsequent deprotection.

From Bromobenzene: A multi-step synthesis starting from bromobenzene is also feasible. This involves the nitration of bromobenzene to produce a mixture of ortho- and para-nitrobromobenzene, followed by separation of the ortho-isomer and subsequent reduction of the nitro group. stackexchange.comechemi.comchemicalbook.com

Ethyl Benzoylacetate: This β-ketoester provides the carbon atoms necessary to form the pyridine (B92270) ring of the quinoline and introduces the phenyl group at the C2 position.

Claisen Condensation: The most traditional method for synthesizing ethyl benzoylacetate is the Claisen condensation of ethyl acetate and ethyl benzoate using a strong base like sodium ethoxide. orgsyn.org

From Acetophenone: Alternative syntheses include the condensation of acetophenone with diethyl carbonate in the presence of a strong base like sodium hydride. orgsyn.org

Hydrolysis of Ethyl Benzoylacetoacetate: It can also be prepared via the hydrolysis of ethyl benzoylacetoacetate, which is formed from the reaction of the sodium salt of ethyl acetoacetate with benzoyl chloride. orgsyn.orglookchem.com

The following table summarizes the key precursors and common synthetic approaches.

| Precursor | Structure | Common Synthetic Method(s) | Key Reagents |

|---|---|---|---|

| 2-Bromoaniline |  | Reduction of 2-bromonitrobenzene | Fe / HBr or HCl guidechem.com |

| Ethyl Benzoylacetate |  | Claisen Condensation | Ethyl acetate, Ethyl benzoate, Sodium ethoxide orgsyn.org |

Academic Approaches to Analytical Characterization in Synthetic Research

The unambiguous structural confirmation and purity assessment of synthesized this compound and its analogues are paramount in synthetic research. A multi-technique analytical approach is typically employed to fully characterize the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For quinoline derivatives, the aromatic region of the spectrum is often complex, but can reveal the substitution pattern. acs.org Two-dimensional techniques like COSY (Correlation Spectroscopy) are invaluable for assigning which protons are coupled to each other, helping to trace the connectivity within the quinoline ring system. acs.orgresearchgate.net

¹³C NMR: Shows the number of chemically distinct carbon atoms. The chemical shifts of the carbons are indicative of their electronic environment (e.g., attachment to electronegative atoms like Br, O, N) and hybridization. publish.csiro.au

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound.

Electron Ionization (EI): This technique often results in extensive fragmentation, providing a "fingerprint" that can help identify the core structure. Common fragmentation pathways for quinolines include the loss of HCN from the molecular ion. chempap.orgrsc.orgcdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion, confirming that the synthesized compound has the correct atomic composition. nih.gov

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the synthesized compound.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. sielc.comresearchgate.net A pure compound should ideally show a single sharp peak. researchgate.net By using a detector like a Diode Array Detector (DAD), a UV-Vis spectrum of the peak can be obtained, which provides additional evidence of its identity.

The following table summarizes the primary analytical techniques and their roles in characterization.

| Technique | Information Provided | Application to Target Compound |

|---|---|---|

| ¹H NMR / ¹³C NMR | Detailed molecular structure, proton/carbon environments, connectivity. acs.orgpublish.csiro.au | Confirms the arrangement of phenyl, bromo, and hydroxyl groups on the quinoline scaffold. |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental formula, fragmentation patterns. nih.govchempap.org | Confirms molecular formula (C₁₅H₉BrNO) and provides structural clues from fragmentation. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation from impurities and starting materials. sielc.comresearchgate.net | Quantifies the purity of the final product. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies key functional groups like -OH and the aromatic rings. |

Chemical Reactivity and Derivatization Strategies of 8 Bromo 4 Hydroxy 2 Phenylquinoline Derivatives

Transformations Involving the Bromine Moiety

The bromine atom at the 8-position of the quinoline (B57606) ring is a key site for synthetic modifications, primarily through cross-coupling reactions and nucleophilic aromatic substitution. These transformations enable the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of functionalized derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C8 position of the 8-bromo-4-hydroxy-2-phenylquinoline scaffold. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in this regard.

The Suzuki-Miyaura coupling involves the reaction of the 8-bromo derivative with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating biaryl linkages. For instance, the coupling of this compound with various arylboronic acids under palladium catalysis yields 8-aryl-4-hydroxy-2-phenylquinoline derivatives. These reactions often require the protection of the 4-hydroxyl group, for example, as a benzyl (B1604629) ether, prior to the coupling reaction to prevent interference with the catalytic cycle. elsevierpure.com

The Sonogashira coupling provides a route to introduce alkyne functionalities by reacting the 8-bromo derivative with a terminal alkyne. atlanchimpharma.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. fishersci.co.uk The resulting 8-alkynyl-4-hydroxy-2-phenylquinolines are valuable intermediates for further synthetic transformations. For disubstituted quinolines, such as 2-bromo-4-iodo-quinoline, the reaction regioselectively occurs at the more reactive iodide position. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on this compound Derivatives

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C | 8-Aryl-4-hydroxy-2-phenylquinoline | acs.org |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, amine base | 8-Alkynyl-4-hydroxy-2-phenylquinoline | atlanchimpharma.comfishersci.co.uk |

Nucleophilic Aromatic Substitution Reactions

The bromine atom at C8 can also be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. These reactions are often facilitated by the electron-withdrawing nature of the quinoline ring system, which can stabilize the intermediate Meisenheimer complex. libretexts.org Both traditional SNAr and metal-catalyzed processes, such as the Buchwald-Hartwig amination, are employed.

Palladium-catalyzed amination has been successfully applied to 8-bromoquinolines, allowing for the introduction of primary and secondary amines. acs.orgacs.org Microwave-assisted conditions have been shown to significantly accelerate these reactions and improve yields, particularly for challenging substrates. acs.orgacs.org Copper-catalyzed amination reactions also provide an alternative, often more economical, method for forming C-N bonds with aryl bromides. chemistryviews.orgrsc.org

Furthermore, other nucleophiles such as thiols can displace the bromine atom. These reactions typically proceed smoothly in a polar aprotic solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on 8-Bromoquinoline Derivatives

| Nucleophile | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Pd₂(dba)₃, (S)-(R)-PPFA, NaOt-Bu, Toluene, 120 °C (Microwave) | 8-Amino-4-hydroxy-2-phenylquinoline | acs.orgacs.org |

| Anilines | Pd(OAc)₂, Ligand (e.g., L1-L4), NaOt-Bu, Toluene, 110-120 °C | 8-(Anilino)-4-hydroxy-2-phenylquinoline | ias.ac.in |

| Thiols | K₂CO₃, DMAc, rt-100 °C | 8-(Thio)-4-hydroxy-2-phenylquinoline | nih.gov |

Modifications of the Hydroxyl Group

The 4-hydroxyl group is another key site for derivatization, allowing for the introduction of various functionalities through etherification, esterification, and conversion to other functional groups.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification reactions. A common strategy involves alkylation with alkyl halides, such as benzyl bromide, in the presence of a base like potassium carbonate. This not only forms the corresponding ether but also serves as a protecting group for the hydroxyl functionality during subsequent reactions, such as oxidation or further halogenation. acs.org

Esterification of the hydroxyl group can be achieved using various acylating agents. This transformation introduces an ester moiety, which can influence the compound's electronic and lipophilic properties. The choice of acylating agent and reaction conditions can be tailored to achieve the desired ester derivative. Selective esterification of a hydroxyl group in the presence of an amine can be challenging but has been achieved using specific catalytic systems. rsc.org

Table 3: Examples of Etherification and Esterification of 4-Hydroxyquinoline (B1666331) Derivatives

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Etherification | Benzyl bromide, K₂CO₃, DMF, 50 °C | 4-Benzyloxy-8-bromo-2-phenylquinoline |

| Esterification | Acyl chloride or anhydride (B1165640), base | 8-Bromo-2-phenylquinolin-4-yl ester |

Conversion to Other Functional Groups

The 4-hydroxyl group can be converted into other functional groups, significantly expanding the synthetic possibilities. A notable transformation is the conversion to a 4-chloroquinoline (B167314) derivative. This is typically achieved by treating the 4-hydroxyquinoline with phosphorus oxychloride (POCl₃). ias.ac.in The resulting 4-chloro derivative is a versatile intermediate for further nucleophilic substitution reactions at the C4 position.

Another important transformation is the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate). This is accomplished by reacting the 4-hydroxyquinoline with trifluoromethanesulfonic anhydride or a related reagent. The triflate group is an excellent leaving group, making the C4 position highly susceptible to a wide range of nucleophilic attacks and cross-coupling reactions.

Table 4: Examples of Conversion of the 4-Hydroxyl Group

| Target Functional Group | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Chloro | Phosphorus oxychloride (POCl₃), heat | 8-Bromo-4-chloro-2-phenylquinoline | ias.ac.in |

| Triflate | Trifluoromethanesulfonic acid or anhydride | 8-Bromo-2-phenylquinolin-4-yl trifluoromethanesulfonate | ias.ac.in |

Substitutions and Transformations on the Phenyl Ring

The phenyl ring at the C2 position offers another avenue for structural modification, primarily through electrophilic aromatic substitution reactions. The reactivity of the phenyl ring is influenced by the electron-withdrawing nature of the quinoline core.

Furthermore, the introduction of other substituents, such as methyl or methoxy (B1213986) groups, on the phenyl ring has been explored in the context of structure-activity relationship studies of related 2-phenylquinoline (B181262) derivatives. chemrxiv.org These modifications are typically introduced by starting with an appropriately substituted benzaldehyde (B42025) or acetophenone (B1666503) in the initial synthesis of the quinoline core.

Table 5: Examples of Substitutions on the 2-Phenyl Ring of Quinoline Derivatives

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 8-Bromo-4-hydroxy-2-(nitrophenyl)quinoline | nih.govorganic-chemistry.org |

| Halogenation | Halogenating agent (e.g., Br₂/FeBr₃) | 8-Bromo-4-hydroxy-2-(halophenyl)quinoline | organic-chemistry.org |

Reactions Involving the Quinoline Nitrogen Atom

The nitrogen atom within the quinoline ring of this compound is a key site for chemical reactions, enabling the synthesis of a diverse range of derivatives. One of the primary reactions involving this nitrogen is oxidation.

N-Oxidation:

The quinoline nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as m-chloroperbenzoic acid (mCPBA). The resulting this compound N-oxide is a valuable intermediate for further functionalization. The reaction proceeds through an electrophilic attack of the oxidizing agent on the nitrogen atom.

Table 1: N-Oxidation of this compound

| Reagent | Product | Yield |

|---|

The introduction of the N-oxide functionality can significantly alter the electronic properties and biological activity of the molecule. For instance, 8-hydroxyquinoline (B1678124) N-oxide derivatives have been utilized as precursors in the synthesis of 2-alkyl-8-hydroxyquinolines through reactions with Grignard reagents. nih.gov

Molecular Hybridization Strategies with Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. This approach can lead to compounds with enhanced activity, improved selectivity, and reduced toxicity compared to the individual parent molecules. mdpi.com this compound serves as a versatile scaffold for the creation of such hybrid molecules, leveraging its reactive sites for conjugation with other biologically active moieties.

Hybridization with Other Heterocycles:

The 8-hydroxyquinoline scaffold has been successfully hybridized with various heterocyclic systems to generate novel compounds with potent biological activities.

Indole (B1671886) Hybrids: A series of hybrid 8-hydroxyquinoline-indole derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease. mdpi.com These compounds were designed to inhibit Aβ self-aggregation and metal-chelation-induced Aβ aggregation. mdpi.com The synthesis involved the coupling of 8-hydroxyquinoline derivatives with indole-2-carboxylic acids. mdpi.com

1,4-Naphthoquinone (B94277) Hybrids: Hybrid molecules incorporating both 1,4-naphthoquinone and 8-hydroxyquinoline moieties have been synthesized and investigated for their anticancer properties. mdpi.comnih.gov These hybrids are designed to combine the distinct mechanisms of action of both pharmacophores, potentially leading to synergistic effects. mdpi.comnih.gov The synthesis of these hybrids can be achieved by reacting 8-hydroxyquinoline derivatives with 2-bromo-1,4-naphthoquinone in the presence of a base. nih.gov

Ciprofloxacin (B1669076) Hybrids: Hybridization of 8-hydroxyquinoline with the well-known antibiotic ciprofloxacin has been explored to develop new antibacterial agents. nih.gov The Mannich reaction has been employed to link the two pharmacophores, resulting in hybrids with promising activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Examples of Molecular Hybridization Strategies

| Pharmacophore 1 | Pharmacophore 2 | Resulting Hybrid Class | Potential Therapeutic Application |

|---|---|---|---|

| 8-Hydroxyquinoline | Indole | 8-Hydroxyquinoline-indole hybrids | Alzheimer's Disease mdpi.com |

| 8-Hydroxyquinoline | 1,4-Naphthoquinone | 1,4-Naphthoquinone-8-hydroxyquinoline hybrids | Cancer mdpi.comnih.gov |

The rationale behind these hybridization strategies often involves targeting multiple biological pathways simultaneously or enhancing the bioavailability and target engagement of the individual pharmacophores. mdpi.commdpi.com For example, the anticancer activity of 1,4-naphthoquinone-quinoline hybrids is thought to be related to their interaction with the NQO1 enzyme. mdpi.com

Pharmacological Profiles and Mechanistic Investigations of 8 Bromo 4 Hydroxy 2 Phenylquinoline Derivatives

Anti-Cancer and Antiproliferative Activities

Derivatives of the 8-hydroxyquinoline (B1678124) scaffold, particularly those incorporating bromine and phenyl substitutions, have emerged as a significant area of research in oncology. These compounds exhibit a wide spectrum of biological activities, with many demonstrating potent anticancer and antiproliferative effects. researchgate.net The core structure, combining the metal-chelating properties of the 8-hydroxyquinoline moiety with the structural features of the 2-phenyl group, allows for diverse mechanisms of action against various cancer cell lines. Research has shown that brominated 8-hydroxyquinolines possess strong antiproliferative activity against tumor cell lines such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values in the micromolar range. researchgate.net The introduction of a quinoline (B57606) scaffold can significantly influence the activity, toxicity, and bioavailability of new compounds, making these derivatives promising candidates for further development in cancer therapy. mdpi.com

A key mechanism through which 8-Bromo-4-hydroxy-2-phenylquinoline derivatives and related compounds exert their anticancer effects is the disruption of the normal cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.

Mechanistic studies have revealed that certain derivatives can induce cell cycle arrest, thereby halting the division of cancer cells. For instance, a novel 2-phenylquinoline-4-carboxylic acid derivative, D28, was found to cause G2/M cell cycle arrest in K562 leukemia cells. frontiersin.orgnih.gov Similarly, lanthanide complexes incorporating 8-hydroxyquinoline derivative ligands have been shown to arrest the cell cycle of NCI-H460 non-small cell lung cancer cells in the G1 phase. nih.gov Another compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, also demonstrated the ability to arrest the cell cycle, specifically in the G1 phase in MCF-7 breast cancer cells. nih.gov These findings indicate that derivatives of this class can interfere with the cell's reproductive cycle at various stages, representing a critical aspect of their antitumor activity. nih.govresearchgate.net

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | K562 (Leukemia) | G2/M Arrest | frontiersin.orgnih.gov |

| Lanthanide complex with 8-hydroxyquinoline-2-aldehyde-2-hydrazinopyridine | NCI-H460 (Lung Cancer) | G1 Arrest | nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast Cancer) | G1 Arrest | nih.gov |

Beyond halting cell cycle progression, a crucial component of the anticancer profile of these compounds is their ability to induce programmed cell death, or apoptosis.

Studies on brominated 8-hydroxyquinolines have demonstrated their potential to induce high cytotoxic effects and apoptosis. researchgate.net For example, 5,7-dibromo-8-hydroxyquinolines have shown significant apoptotic potential. researchgate.net The mechanisms are often multifaceted. A novel 8-hydroxyquinoline derivative, HQ-11, was found to induce cell death in breast cancer cells through both paraptosis and apoptosis. nih.gov This compound triggered endoplasmic reticulum (ER) stress and activated the extracellular signal-regulated kinase (ERK) pathway, leading to apoptotic events. nih.gov

Furthermore, some 8-hydroxyquinoline derivatives promote apoptosis in A549 lung cancer cells. nih.gov Lanthanide complexes with 8-hydroxyquinoline derivative ligands induce mitochondria-mediated apoptosis, characterized by the loss of mitochondrial membrane potential, increased intracellular calcium levels, and the generation of reactive oxygen species (ROS). nih.gov This process also involves the activation of caspase-3 and caspase-9, key executioner enzymes in the apoptotic cascade. nih.gov The ability of these compounds to trigger distinct cell death pathways underscores their potential as versatile anticancer agents. nih.gov

Epigenetic modulation, particularly the inhibition of histone deacetylases (HDACs), is a validated strategy in cancer therapy. Derivatives based on the 2-phenylquinoline (B181262) scaffold have been identified as novel and potent HDAC inhibitors. frontiersin.orgresearchgate.net

HDACs are enzymes that play a crucial role in regulating gene expression; their overexpression is linked to the progression of various cancers. frontiersin.org A series of synthesized 2-phenylquinoline-4-carboxylic acid derivatives, which incorporate a hydroxamic acid or hydrazide zinc-binding group, have been evaluated for their HDAC inhibitory activity. frontiersin.orgnih.gov Notably, compounds D28 and D29 from this series showed significant selectivity for the HDAC3 isoform over HDAC1, 2, and 6. frontiersin.org Selective inhibition of HDAC3 is a promising therapeutic avenue in oncology. frontiersin.org In a different study, 8-substituted quinoline-2-carboxamide derivatives were also designed as potent HDAC inhibitors, with one compound exhibiting threefold greater inhibitory activity than the approved drug Vorinostat. nih.gov The development of isoform-selective HDAC inhibitors from this chemical class could lead to more targeted therapies with potentially improved safety profiles. frontiersin.org

| Compound/Derivative Class | Key Feature | Notable Activity | Reference |

|---|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid derivatives (e.g., D28, D29) | Hydroxamic acid or hydrazide zinc-binding group | Significant selectivity for HDAC3 isoform | frontiersin.orgnih.gov |

| 8-Substituted quinoline-2-carboxamide derivative (21g) | - | IC50 = 0.050 µM (3-fold more potent than Vorinostat) | nih.gov |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that degrade components of the extracellular matrix. nih.gov Their activity is essential for tumor invasion, metastasis, and angiogenesis. nih.govmdpi.com The 8-hydroxyquinoline scaffold, with its inherent metal-binding capability, is well-suited for designing MMP inhibitors. nih.gov

Derivatives of 8-hydroxyquinoline have been specifically designed and synthesized as inhibitors of MMP-2 and MMP-9, two key enzymes in cancer progression. nih.govresearchgate.net Certain compounds not only displayed potent inhibitory activities against MMP-2 and MMP-9 at submicromolar concentrations but also exhibited significant anti-proliferative, anti-invasive, and anti-angiogenesis effects in the A549 lung cancer cell line. nih.gov Mechanistic studies confirmed that these compounds down-regulate the expression of MMP-2 and MMP-9 in cancer cells. nih.govresearchgate.net The ability of these derivatives to chelate the zinc ion in the active site of MMPs is a key feature of their inhibitory action. nih.gov By targeting MMPs, these compounds can disrupt the processes that allow cancer cells to spread and form new blood vessels, highlighting their potential as antimetastatic agents. mdpi.com

| Compound | Target MMPs | Activity in A549 Cells | IC50 Values | Reference |

|---|---|---|---|---|

| Compound 5e | MMP-2, MMP-9 | Anti-proliferative, anti-invasive, anti-angiogenesis, promotes apoptosis | Submicromolar | nih.gov |

| Compound 5h | MMP-2, MMP-9 | Anti-proliferative, anti-invasive, anti-angiogenesis | Submicromolar | nih.gov |

Proto-oncogenic kinases, such as Pim-1 kinase, are critical regulators of cell cycle progression and apoptosis and are attractive targets for cancer therapy. nih.gov Pim-1 is a serine/threonine kinase that is overexpressed in various malignancies, including prostate and hematopoietic cancers. nih.govresearchgate.net

Research has identified quinoline derivatives as potent inhibitors of the Pim kinases. nih.gov Specifically, the 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for Pim-1 kinase inhibition. researchgate.net Molecular modeling suggests that this scaffold interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase, which may be responsible for the inhibitory activity. researchgate.net Pim-1 kinase plays a role in cytokine-induced signal transduction and phosphorylates substrates like the pro-apoptotic protein BAD, thereby promoting cell survival. nih.gov By inhibiting Pim-1, these quinoline derivatives can suppress the phosphorylation of BAD, which can enhance apoptosis in cancer cells. nih.gov

Anti-Infective Potentials

In addition to their anticancer properties, 8-hydroxyquinoline derivatives have a long-standing history and broad spectrum of anti-infective activities, including antibacterial, antifungal, and antiviral effects. researchgate.netnih.gov

The antibacterial activity of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, 2-phenyl-quinoline-4-carboxylic acid derivatives have shown good activity against Staphylococcus aureus. researchgate.net The mechanism is often attributed to the chelation of essential metal ions required for bacterial growth and the potential to increase cellular polarity and water solubility, which are important for antibacterial action. nih.gov

Antiviral activity has also been reported. Certain 8-hydroxyquinoline-2-carboxanilides have been screened for activity against highly pathogenic avian influenza viruses (H5N1). nih.gov The antiviral effect appears to be influenced by the lipophilicity and electron-withdrawing properties of substituents on the anilide ring. nih.gov Other derivatives have shown significant inhibitory activity against the dengue virus, appearing to act at an early stage of the viral lifecycle by reducing the production of viral proteins and infectious particles. nih.gov This broad anti-infective profile adds another dimension to the pharmacological importance of the this compound scaffold and its analogs.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Derivatives of 8-hydroxyquinoline are recognized for their broad-spectrum antimicrobial properties. The introduction of a bromine atom at the 8-position and a phenyl group at the 2-position can modulate this activity, leading to compounds with specific and potent effects against various pathogens.

Antibacterial and Antifungal Activities and Inhibition of Bacterial DNA Gyrase

The antibacterial effect of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes. One of the primary targets for quinolone-class antibiotics is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. researchgate.netjohnshopkins.edu By stabilizing the gyrase-DNA complex, these compounds induce double-strand breaks in the bacterial chromosome, leading to cell death. johnshopkins.edu While direct studies on this compound's effect on DNA gyrase are specific, preliminary research has demonstrated its antibacterial potential. For instance, the compound has shown a significant zone of inhibition (22 mm) against the pathogenic bacterium Pseudomonas aeruginosa.

The 8-hydroxyquinoline scaffold is also a known pharmacophore for antifungal activity. Bromoquinol, a brominated derivative of 8-hydroxyquinoline, exhibits broad-spectrum antifungal activity. tandfonline.com It is reported to induce oxidative stress and apoptosis in fungi such as Aspergillus fumigatus. tandfonline.com Other derivatives have shown varying degrees of efficacy against different fungal species. For example, certain 8-hydroxyquinoline derivatives have demonstrated activity against various Candida species, although some exhibit low activity with MIC values ranging from 31.25 to 1000 mg/mL. researchgate.net The antifungal efficacy can be influenced by the nature and position of substituents on the quinoline ring. researchgate.net

Interactive Data Table: Antibacterial and Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Organism | Observed Effect | Reference |

| This compound | Pseudomonas aeruginosa | 22 mm zone of inhibition | |

| Bromoquinol | Aspergillus fumigatus | Broad-spectrum antifungal activity | tandfonline.com |

| Triazole-8-hydroxyquinoline derivatives | Candida species | Low activity (MIC 31.25-1000 mg/mL) | researchgate.net |

Antiviral Mechanisms (e.g., against Dengue virus, H5N1 avian influenza virus, HIV-1 integrase)

The antiviral potential of 8-hydroxyquinoline derivatives has been explored against several viruses, with mechanisms often involving the inhibition of key viral enzymes or processes.

HIV-1 Integrase Inhibition : Human Immunodeficiency Virus type 1 (HIV-1) integrase is an essential enzyme for viral replication, making it a critical drug target. researchgate.netnih.gov A class of compounds known as allosteric HIV-1 integrase inhibitors (ALLINIs) binds to the dimer interface of the enzyme, inducing aberrant multimerization and blocking viral replication. researchgate.netnih.gov Research on multi-substituted quinoline-based ALLINIs has shown that the presence of a bromine atom at the 8-position can confer enhanced antiviral properties. nih.gov Notably, an 8-bromo analog retained full effectiveness against an ALLINI-resistant IN A128T mutant virus, highlighting its potential to overcome drug resistance. nih.gov

Activity Against Dengue Virus (DENV) : Dengue fever is a significant global health threat caused by the dengue virus. Several studies have highlighted the potential of 8-hydroxyquinoline derivatives as anti-DENV agents. For example, 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated significant in vitro inhibitory activity against DENV serotype 2 (DENV2). researchgate.net The mechanism of action for these compounds appears to be at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions. researchgate.net While not a direct derivative of the subject compound, the potent activity of 8-bromobaicalein against all four dengue serotypes by inhibiting the viral RNA-dependent RNA polymerase (RdRp) further underscores the potential of brominated heterocyclic compounds in anti-DENV drug discovery. nih.gov

Activity Against H5N1 Avian Influenza Virus : The highly pathogenic H5N1 avian influenza virus represents a pandemic threat. Research into potential inhibitors has included the screening of 8-hydroxyquinoline derivatives. Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been evaluated for their bioactivity against H5N1, with their effectiveness being related to molecular parameters such as lipophilicity and electronic properties. researchgate.net

Anti-Parasitic Activities (e.g., Antimalarial, Antileishmanial, Antiprotozoal)

Quinoline-based compounds have historically been a cornerstone of anti-parasitic chemotherapy, most notably in the treatment of malaria. The 8-hydroxyquinoline scaffold extends this activity to other protozoal infections.

The 8-aminoquinoline class, which includes drugs like primaquine, is a staple in malaria treatment, particularly for eradicating the liver stages of the parasite. elsevierpure.com The mechanism is thought to involve interference with the parasite's mitochondrial function. nih.gov While specific antimalarial data for this compound is not extensively documented, the general activity of the quinoline core suggests potential in this area.

More significant evidence exists for the antileishmanial properties of 8-hydroxyquinoline derivatives. Leishmania parasites are responsible for a range of diseases known as leishmaniasis. In vitro studies have shown that 8-hydroxyquinoline (8HQN) is effective against various species, including Leishmania martiniquensis, L. tropica, L. major, and L. infantum, at micromolar concentrations. tandfonline.comnih.gov The proposed mechanism of action involves a direct effect on the parasite's mitochondria, leading to a disruption of the mitochondrial membrane potential and subsequent parasite death. nih.gov

Furthermore, clioquinol, a halogenated 8-hydroxyquinoline, was historically used as an oral anti-parasitic agent for treating intestinal amebiasis, demonstrating the broader antiprotozoal potential of this class of compounds. researchgate.net

Interactive Data Table: Antileishmanial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Target Organism | IC50 (µg/mL) | Reference |

| 8-Hydroxyquinoline (8HQN) | Leishmania martiniquensis (promastigotes) | 1.60 ± 0.28 | nih.gov |

| 8-Hydroxyquinoline (8HQN) | Leishmania martiniquensis (amastigotes) | 1.56 ± 0.02 | nih.gov |

| 7-[5′-(3′-phenylisoxazolino)methyl]-8-hydroxyquinoline | Leishmania tropica | 0.4 | tandfonline.com |

| 7-[5′-(3′-phenylisoxazolino)methyl]-8-hydroxyquinoline | Leishmania major | 0.88 | tandfonline.com |

| 7-[5′-(3′-phenylisoxazolino)methyl]-8-hydroxyquinoline | Leishmania infantum | 0.62 | tandfonline.com |

Neuropharmacological Aspects

The unique chemical properties of 8-hydroxyquinoline derivatives, particularly their ability to interact with metal ions, have positioned them as interesting candidates for addressing neurodegenerative diseases.

Metal Chelation in Neuroprotective Strategies

An imbalance in the homeostasis of metal ions such as copper, zinc, and iron is a key factor in the pathology of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease. tandfonline.comelsevierpure.com These metal ions can promote protein aggregation (e.g., amyloid-beta plaques in Alzheimer's) and contribute to oxidative stress. nih.gov The 8-hydroxyquinoline scaffold is a well-established metal-chelating agent. tandfonline.comscispace.com

Compounds like clioquinol and PBT2 (a derivative of 8-hydroxyquinoline) can cross the blood-brain barrier and chelate these excess metal ions. scispace.com This action can dissolve amyloid deposits and reduce the oxidative damage caused by metal-catalyzed reactions. nih.gov This strategy of using "metal protein attenuating compounds" aims to restore metal homeostasis in the brain. nih.gov The ability of these compounds to chelate and redistribute metal ions is central to their neuroprotective potential. nih.gov

Modulatory Effects on Specific Neurological Pathways

Beyond simple metal chelation, 8-hydroxyquinoline derivatives can modulate specific neurological pathways implicated in neurodegeneration.

Studies on human neuroblastoma (SH-SY5Y) cells have shown that 8-hydroxyquinoline and its derivatives, including clioquinol, can protect against high glucose-induced toxicity. nih.gov They achieve this by attenuating the increased expression of calpain, a calcium-dependent protease involved in neuronal cell death pathways. nih.gov This suggests an influence on the calpain-calpastatin signaling system.

Furthermore, the metal ionophore activity of these compounds can influence synaptic health. PBT2 treatment in a mouse model of Alzheimer's disease was found to restore dendritic spine density and increase the levels of key synaptic proteins involved in learning and memory, such as CamKII and NMDA receptors. plos.org This effect is believed to stem from the restoration of physiological metal ion uptake, which is crucial for synaptic function. plos.org The antioxidant properties of these derivatives also contribute to their neuroprotective effects by mitigating oxidative stress, a common pathway in neurodegenerative diseases. nih.gov

Antioxidant Capacity and Mechanistic Investigations

The antioxidant potential of phenolic compounds, such as those bearing a hydroxyl group on a quinoline scaffold, is a subject of considerable scientific inquiry. The capacity of these molecules to neutralize reactive oxygen species (ROS) is often attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby stabilizing free radicals. nih.gov The presence of a bromine atom and a phenyl group on the quinoline ring of this compound can modulate its electronic properties and, consequently, its antioxidant activity.

Mechanistic investigations into the antioxidant action of similar phenolic compounds often involve assessing their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), and their capacity to mitigate oxidative stress in cellular models. nih.gov The mechanism of action may involve multiple pathways, including direct scavenging of ROS, chelation of transition metal ions that catalyze oxidative reactions, and modulation of endogenous antioxidant enzyme systems. nih.gov While specific studies on the antioxidant mechanism of this compound are not extensively detailed in the public domain, the foundational chemistry of its functional groups suggests a potential for free radical scavenging.

Other Biological Target Interactions

Beyond its potential antioxidant effects, the structural motifs of this compound suggest possible interactions with a variety of biological targets, including enzymes and metalloproteins.

Inhibition of 2-Oxoglutarate-Dependent Enzymes

Metalloprotein Chelation Studies

The 8-hydroxyquinoline scaffold is a well-established chelator of various metal ions, a property central to many of its biological activities. nih.govresearchgate.netnih.govresearchgate.net This chelation can disrupt the function of metalloproteins or alter the bioavailability of essential metal ions. The close proximity of the hydroxyl group and the nitrogen atom in the quinoline ring allows for the formation of stable complexes with metal ions such as iron, copper, and zinc. nih.gov The ability of 8-hydroxyquinoline derivatives to chelate iron is of particular interest, as iron is a critical cofactor in many biological reactions and its dysregulation is implicated in various diseases. researchgate.net The specific chelation properties of this compound with different metalloproteins would depend on factors such as the steric and electronic effects of the bromo and phenyl substituents.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. mdpi.com They are primarily used for the treatment of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function. Various heterocyclic compounds, including quinoline derivatives, have been investigated as cholinesterase inhibitors. The specific inhibitory activity of this compound against AChE and BuChE would need to be determined through enzymatic assays to establish its potential in this therapeutic area.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Pharmacological Activities

The biological activity of quinoline (B57606) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. biointerfaceresearch.com SAR studies are instrumental in elucidating how modifications to the core structure can enhance potency and selectivity.

The presence and position of halogen atoms on the quinoline ring significantly influence the compound's physicochemical properties and biological activity. The bromine substituent at the C-8 position is believed to be a key contributor to the pharmacological effects of bromoquinoline derivatives. ontosight.ai

Research indicates that bromination can enhance the anticancer potential of quinoline compounds. For instance, studies on brominated 8-hydroxyquinolines have demonstrated potent antiproliferative activity against various tumor cell lines. benthamdirect.com The introduction of bromine atoms, such as at the C-5 and C-7 positions, has been shown to result in significant inhibition of cancer cell proliferation. nih.gov Specifically, 5,7-dibromo-8-hydroxyquinoline was found to be a potent inhibitor of human topoisomerase I, an enzyme critical for DNA replication. nih.gov

Furthermore, the position of the halogen is critical. The presence of lipophilic substituents, including halogens, at the C-7 and C-8 positions has been noted as important for COX-2 inhibitory activity. researchgate.net In other cases, 6-chloro analogues of certain pyrano[3,2-h]quinolones were found to be the most active against cancer cell lines, with halogenation generally increasing the lipophilicity of the compounds. nih.gov The strategic placement of bromine and nitro groups can have a synergistic effect, as seen in 6,8-dibromo-5-nitroquinoline, which displayed remarkable inhibitory activity against several cancer cell lines, whereas its precursor, 6,8-dibromoquinoline, was inactive. nih.gov

Table 1: Effect of Halogen Substitution on Quinoline Activity

| Position(s) of Halogen | Observed Effect | Reference Compound/Class | Biological Activity |

|---|---|---|---|

| C-8 | Contributes to biological activity. ontosight.ai | 8-Bromoquinoline | General Pharmacological |

| C-5, C-7 | Significant inhibition of cell proliferation. nih.gov | 5,7-Dibromo-8-hydroxyquinoline | Anticancer, Topoisomerase I Inhibition |

| C-6 | Most active among certain analogues. nih.gov | 6-Chloro-pyrano[3,2-h]quinolone | Anticancer |

| C-6, C-8 | Synergistic enhancement of activity with C-5 nitro group. nih.gov | 6,8-Dibromo-5-nitroquinoline | Anticancer |

The hydroxyl group is a critical functional group in many bioactive quinolines, often acting as a hydrogen bond donor or a metal-chelating moiety. While the hydroxyl group at the C-8 position is extensively studied for its role in the anticancer and antimicrobial activities of quinolines, the C-4 hydroxyl group also has a significant impact. benthamdirect.comresearchgate.net

The 4-hydroxy-2-quinolone scaffold is a key structural feature in various natural products and synthetic compounds with diverse biological activities. In some derivatives, the hydroxyl group at C-4 can be replaced with other functional groups to modulate activity. For example, replacing the hydroxyl group with chlorine can facilitate further nucleophilic substitution reactions to create new analogues. researchgate.net

Comparative studies have sometimes shown that the position of the hydroxyl group is a determining factor for activity. For instance, in a series of umbelliferone-8-hydroxyquinoline analogues, derivatives with a hydroxyl group at the C-8 position were found to be more active as antifungal agents than those with the hydroxyl group at C-4. nih.gov This highlights the importance of the specific substitution pattern in defining the pharmacological profile.

The C-2 position of the quinoline ring is a common site for substitution, and the introduction of an aryl group, such as phenyl, can profoundly influence biological activity. The phenyl ring can engage in various interactions with biological targets, and modifications to this group provide a powerful tool for optimizing drug candidates.

SAR studies on 2-phenylquinoline (B181262) derivatives have led to the development of potent inhibitors for various targets. For example, modifying the aryl moiety at the C-2 position was a key strategy in developing potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov In another study, a series of 4-carboxyl quinoline derivatives with a methylsulfonyl-substituted phenyl ring at the C-2 position were designed as selective COX-2 inhibitors. researchgate.net The results indicated that the p-MeSO₂ substituent on the C-2 phenyl ring was crucial for potent and selective inhibition. researchgate.net

Furthermore, substitutions on the phenyl ring can modulate activity in anticancer agents. In a series of quinoline-chalcone hybrids, the type and position of substituents on the chalcone's phenyl ring (attached at C-2 of the quinoline) had an important influence on antiproliferative activity. mdpi.com Both electron-donating and electron-withdrawing groups on the phenyl ring were found to enhance activity compared to the unsubstituted compound, demonstrating a complex SAR. mdpi.com It has also been suggested that heteroaryl substitution at the C-2 position can increase lipophilicity and DNA binding properties, which are desirable for enhancing anticancer effects. biointerfaceresearch.com

Table 2: Influence of C-2 Phenyl Ring Substituents on Biological Activity

| Phenyl Ring Substituent | Target/Activity | Observation | Reference Compound/Class |

|---|---|---|---|

| p-Methylsulfonyl | COX-2 Inhibition | Potent and selective inhibition. researchgate.net | 2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acid |

| Various Aryl Moieties | NorA Efflux Pump Inhibition | Improved inhibitory activity. nih.gov | 2-Aryl-quinoline derivatives |

| Electron-donating/withdrawing groups | Anticancer (Antiproliferative) | Enhanced activity compared to unsubstituted ring. mdpi.com | Quinoline-chalcone derivatives |

Lipophilicity, the affinity of a molecule for a lipid environment, is a fundamental parameter in drug design. nih.gov It governs a molecule's ability to cross biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.net For quinoline derivatives, both lipophilicity and electronic properties are key determinants of biological activity. nih.gov

In the development of antiviral 8-hydroxyquinoline-2-carboxamides, antiviral activity was found to be influenced by increasing the electron-withdrawing properties of substituents on the anilide ring and was positively correlated with increasing lipophilicity. nih.gov Similarly, 3D-QSAR studies on quinoline derivatives as hepatocellular carcinoma inhibitors revealed that the hydrophobic field was the most significant contributor to their anticancer activity, underscoring the importance of lipophilicity. biointerfaceresearch.com

The introduction of specific atoms or groups can modulate these properties. For example, introducing a nitrogen atom into a quinoline-1,4-quinone hybrid was found to reduce lipophilicity. nih.govresearchgate.net Experimental methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are often used to determine the lipophilicity of quinoline derivatives, providing crucial data for SAR studies. nih.govresearchgate.netscilit.com

Positional isomerism, where functional groups are located at different positions on the core scaffold, can have profound biological consequences. Two positional isomers can exhibit vastly different pharmacological activities, selectivities, and metabolic stabilities.

This principle was clearly demonstrated in a study of mannose-quinoline conjugates, where different positional isomers showed distinct biological activities. rsc.org The antioxidant and antibacterial activities were dependent on the specific regioisomer. Furthermore, only one regioisomer displayed significant antiproliferative activity against human tumor cells, and this was only in the presence of copper(II) ions, highlighting a sharp divergence in function based on substituent placement. rsc.org

The synthesis of specific isomers can also be affected by the position of substituents. In the synthesis of quinoline-3-carboxylates from indole (B1671886) precursors, the position of a halogen substituent on the indole ring had a significant effect on the reaction's efficiency. beilstein-journals.org For instance, 6-bromoindole (B116670) gave an excellent yield, while 4-bromoindole (B15604) resulted in a lower yield, indicating that the accessibility of certain positional isomers can be influenced by their synthetic pathways. beilstein-journals.org

Molecular Hybridization as a Rational Drug Design Strategy

Molecular hybridization is a modern drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. ijpsjournal.com The goal is to create a hybrid compound with enhanced affinity, improved efficacy, or a dual mode of action that can overcome drug resistance. ijpsjournal.com The quinoline scaffold is an excellent platform for this approach due to its versatile chemistry and broad range of biological activities. nih.govfrontiersin.org

Numerous quinoline-based hybrids have been developed with promising anticancer properties. Examples include:

Quinoline-Sulfonamide Hybrids: These have been designed and evaluated for their anticancer properties, with some molecules showing high potency against specific cancer cell lines while exhibiting low cytotoxicity against non-cancerous cells. nih.gov

Quinoline-Chalcone Hybrids: The combination of the quinoline and chalcone (B49325) scaffolds has yielded derivatives with potent antiproliferative activity against various cancer cells, including gastric, colon, and breast cancer. mdpi.comresearchgate.net

Quinoline-Triazole Hybrids: These hybrids have shown promise as antitubercular and anticancer agents. frontiersin.orgijpsjournal.com

Quinoline-Imidazopyridine Hybrids: This combination has been explored to develop novel anticancer agents. ijpsjournal.com

This strategy of creating hybrid molecules stands as a groundbreaking paradigm in drug design, allowing medicinal chemists to rationally develop novel therapeutic agents with potentially superior pharmacological profiles. nih.gov

Rational Approaches for Optimizing Quinoline Derivatives

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. nih.govnih.gov The versatility of the quinoline ring system allows for systematic modifications, making it an ideal candidate for rational drug design and optimization. benthamscience.com This process involves a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.